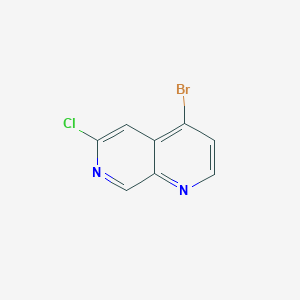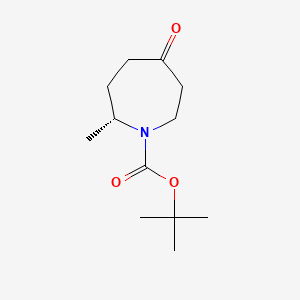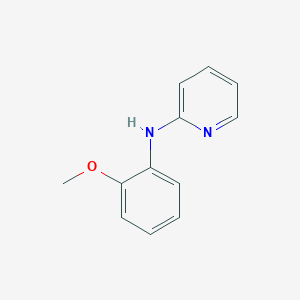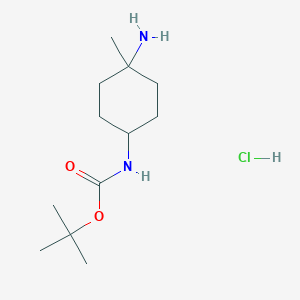![molecular formula C21H26O7S2 B15363152 [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate is a complex organic compound known for its distinctive structural features. It comprises a cyclobutyl ring substituted with hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups. This unique configuration gives the compound specific chemical properties and reactivity patterns valuable in various scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate typically involves several steps:
Formation of the cyclobutyl ring: : This can be achieved through cycloaddition reactions or intramolecular coupling reactions under controlled conditions.
Introduction of hydroxymethyl and P-tolylsulfonyloxymethyl groups: : Selective functionalization using appropriate reagents such as formaldehyde for hydroxymethylation and tosyl chloride for P-tolylsulfonyloxymethylation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes with optimization for large-scale synthesis. This includes using robust catalysts, continuous flow reactors, and stringent purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the sulfonyl groups, potentially converting them into more reactive sulfides or thiols.
Common Reagents and Conditions
Oxidizing agents: : Such as chromium trioxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines, alcohols, and thiols.
Major Products
Oxidation: : Produces aldehydes or acids.
Reduction: : Leads to sulfides or thiols.
Substitution: : Yields diverse substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate has several applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and study of reaction mechanisms.
Biology: : Potential use in probing enzyme-substrate interactions due to its structural features.
Medicine: : Investigated for its potential as a pharmacophore in drug design and development.
Industry: : Utilized in the synthesis of polymers and materials with unique properties.
Wirkmechanismus
The compound's effects depend on its interaction with specific molecular targets and pathways:
Molecular targets: : Often enzymes or receptor sites that recognize and bind to its functional groups.
Pathways involved: : Can include signal transduction pathways in biological systems, affecting processes like cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other cyclobutyl derivatives, [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, providing specific reactivity and applications not commonly found in similar compounds.
Similar compounds: : Include cyclobutyl alcohols, cyclobutyl sulfides, and cyclobutyl benzenesulfonates.
Uniqueness: : Its unique structural combination of hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups.
Eigenschaften
Molekularformel |
C21H26O7S2 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O7S2/c1-16-3-7-19(8-4-16)29(23,24)27-14-21(11-18(12-21)13-22)15-28-30(25,26)20-9-5-17(2)6-10-20/h3-10,18,22H,11-15H2,1-2H3 |
InChI-Schlüssel |
XLBVSXHYDKKCJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(C2)CO)COS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B15363084.png)

![4-[2-(1,2-Dimethylindol-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde](/img/structure/B15363098.png)
![7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one](/img/structure/B15363106.png)



![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)
